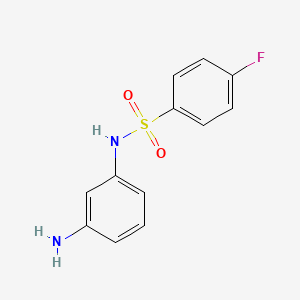

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

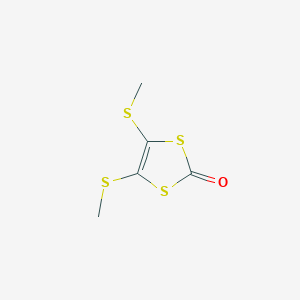

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential as therapeutic agents. The introduction of a fluorine atom and the amino group into the benzenesulfonamide structure can significantly affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide and related compounds involves multiple steps, including the activation of the benzenesulfonamide moiety and the subsequent introduction of the amino and fluorine groups. For example, compounds similar to the targeted molecule have been synthesized by reacting aminobenzenesulfonamides with various reagents to introduce additional functional groups, showcasing the flexibility and adaptability of this chemical framework in synthetic chemistry (Lu et al., 2015).

Scientific Research Applications

Synthesis and Biochemical Evaluation

- N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide derivatives have been explored as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. Such compounds exhibit potent inhibition and are used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

- Derivatives of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide have been characterized for antimicrobial activities and investigated using spectroscopic techniques such as FT-IR, 1H, and 13C NMR. These compounds demonstrate significant antimicrobial properties (Demircioğlu et al., 2018).

Phospholipase A2 Inhibition

- Certain benzenesulfonamide derivatives show promise as membrane-bound phospholipase A2 inhibitors. These compounds have been evaluated for their effectiveness in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Photosensitizer for Cancer Treatment

- Benzenesulfonamide derivatives have been developed for use in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

GPR119 Agonists

- Novel benzenesulfonamide GPR119 agonists have been synthesized and optimized, showing potential as tool compounds for metabolic disease research (Yu et al., 2014).

properties

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide | |

CAS RN |

436089-66-6 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)